2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
The compound 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (hereafter referred to as the target compound) features a naphthyridine core fused with a tetrahydro ring system. Key structural elements include:
- 6-Methyl substitution: Influences steric and conformational stability.
- Sulfanyl (-S-) linkage: Connects the naphthyridine moiety to the acetamide group, possibly modulating redox interactions.
- N-[4-(Trifluoromethoxy)phenyl]acetamide: Introduces a trifluoromethoxy group, a bioisostere known to improve metabolic stability and membrane permeability .
Properties
IUPAC Name |
2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c1-26-7-6-16-13(10-26)8-12(9-23)18(25-16)29-11-17(27)24-14-2-4-15(5-3-14)28-19(20,21)22/h2-5,8H,6-7,10-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQQQYONIFSURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs in Antiarrhythmic Thienopyridine Derivatives ()
Compounds 6a,b from share a tricyclic/tetracyclic thienopyridine scaffold but differ in substituents:
- Core: Thienopyridine fused with a tetrahydro-1,6-naphthyridine system.
- Substituents :
- 6a : 4-Chlorophenyl and p-tolyl groups.
- 6b : 4-Chlorophenyl and 4-fluorophenyl groups.
- Synthesis: Reflux with sodium acetate and ethanol, similar to acetamide coupling reactions .
Key Differences :
Acetamide Derivatives with Sulfamoyl Groups ()
The compound (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (Compound 3, ) shares an acetamide backbone but diverges in functionalization:
- Core : Sulfamoylphenyl group linked to a tetrahydrofuran ring.
- Synthesis: Uses triethylamine and ethanol under mild conditions, contrasting with the target compound’s likely harsher reflux-based synthesis .
Key Insight: The target compound’s cyano group may confer stronger electrophilic character compared to Compound 3’s sulfamoyl group, altering target binding kinetics.
Halogenated Aromatic Compounds ()
3-Chloro-N-phenyl-phthalimide () is a halogenated aromatic compound used in polymer synthesis. While structurally distinct (phthalimide vs. naphthyridine), its chloro and phenyl groups provide a basis for comparing electronic effects:
Implications for Bioactivity
- Antiarrhythmic Potential: Structural similarity to 6a suggests possible ion channel modulation, though the trifluoromethoxy group may improve pharmacokinetics over chloro substituents .
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